molecular formula C82H134O43 B3001298 Clematichinenoside AR CAS No. 761425-93-8

Clematichinenoside AR

Cat. No. B3001298
M. Wt: 1807.931
InChI Key: JFLCHMJGYAFQIU-QYKGCFPOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clematichinenoside AR (AR) is a major active ingredient that could be extracted from the traditional Chinese herb Clematis chinensis . It has potent pharmacological effects on various diseases, including atherosclerosis (AS) . It is also a triterpenoid saponin .


Molecular Structure Analysis

Clematichinenoside AR is a triterpenoid saponin . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Anti-inflammatory and Immunosuppressive Properties in Arthritis

Clematichinenoside AR (C-AR), a triterpene saponin from Clematis manshurica, has been found to exhibit anti-inflammatory and immunosuppressive properties, beneficial in the treatment of arthritis. Research indicates that C-AR can suppress synovial fibroblast activation in rheumatoid arthritis (RA) by inhibiting succinate-associated NLRP3 inflammasome activation, thus preventing myofibroblast activation and linking inflammation with fibrosis through metabolic signaling (Li et al., 2016). Additionally, C-AR has shown therapeutic potential in collagen-induced arthritis by modulating the PI3K/Akt signaling pathway and TNF-α levels (Han et al., 2013).

Neurological and Motor Function Recovery

C-AR facilitates the recovery of neurological and motor functions in rats after cerebral ischemic injury. It does so by inhibiting the Notch/NF-κB pathway, reducing cerebral injury, and promoting neuronal survival (Xu et al., 2019).

Cardioprotective Effects

In the context of myocardial ischemia/reperfusion (MI/R) injury, C-AR has demonstrated antioxidant and anti-inflammatory cardioprotection effects. It improves mitochondrial function to inhibit MI/R-induced cardiomyocyte apoptosis, suggesting a role in protecting against heart disease (Ding et al., 2016).

Atherosclerosis Treatment

C-AR shows potential in treating atherosclerosis by promoting cholesterol efflux, inhibiting foam cell formation, and blunting the activation of the NLRP3 inflammasome in macrophages. This suggests a role in managing cardiovascular diseases (Diao, 2020).

Role in Renal Protection

C-AR protects renal tubular epithelial cells from hypoxia/reoxygenation injury, potentially offering a therapeutic approach for acute renal failure. It regulates the Nrf2/HO‐1 signaling pathway, reducing oxidative stress and inflammation (Feng et al., 2019).

Immunomodulatory Effects

C-AR induces immunosuppression in rats with adjuvant-induced arthritis, particularly involving T regulatory cells in Peyer’s patches. This suggests a potential for AR in the treatment of autoimmune diseases like RA (Xiong et al., 2014).

Analytical and Pharmacokinetic Studies

Analytical studies have been conducted to validate methods for determining the purity and related impurities of clematichinenoside AR, contributing to its safe use in clinical practice (Zhou et al., 2012). Additionally, pharmacokinetic studies in Beagle dogs have been performed to understand the absorption and bioavailability of C-AR, crucial for its therapeutic application (Xiao-dong, 2012).

Safety And Hazards

After handling Clematichinenoside AR, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition .

Future Directions

Clematichinenoside AR shows promise as a therapeutic agent for the treatment of atherosclerosis (AS) and rheumatoid arthritis . More research is needed to fully understand its role and mechanism in these diseases.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H134O43/c1-28-42(86)49(93)56(100)67(112-28)109-25-36-46(90)51(95)58(102)72(118-36)122-64-35(23-84)116-71(61(105)54(64)98)117-38-27-111-69(55(99)48(38)92)123-65-44(88)30(3)114-74(62(65)106)124-66-45(89)33(85)24-108-75(66)120-41-14-15-79(8)39(78(41,6)7)13-16-81(10)40(79)12-11-31-32-21-77(4,5)17-19-82(32,20-18-80(31,81)9)76(107)125-73-59(103)52(96)47(91)37(119-73)26-110-68-60(104)53(97)63(34(22-83)115-68)121-70-57(101)50(94)43(87)29(2)113-70/h11,28-30,32-75,83-106H,12-27H2,1-10H3/t28-,29-,30-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,79-,80+,81+,82-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLCHMJGYAFQIU-AOXNNHMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H134O43
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1807.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clematichinenoside AR

Citations

For This Compound
256
Citations
Y Xiong, Y Ma, ND Kodithuwakku, W Fang, L Liu… - International …, 2019 - Elsevier
… Clematichinenoside AR (AR), a major active ingredient extracted from traditional Chinese … Therefore, we aimed to explore the protective effects of Clematichinenoside AR against …
Number of citations: 12 www.sciencedirect.com
W Han, Y Xiong, Y Li, W Fang, Y Ma, L Liu… - Pharmaceutical …, 2013 - Taylor & Francis
Context: Clematichinenoside (AR-6) is a triterpene saponin from an anti-arthritic herbal formula Wei-Ling-Xian in Chinese, which is an herbal medicine derived from the dried root and …
Number of citations: 48 www.tandfonline.com
F Li, D Wang, P Xu, J Wu, L Liu… - Biomedical …, 2013 - Wiley Online Library
Clematichinenoside AR (C‐AR), a pentacyclic triterpenoid saponin with anti‐inflammatory and anti‐rheumatoid activities, is the main active component of the traditional Chinese …
D Wang, F Li, P Li, J Zhang, L Liu, P Xu… - Biomedical …, 2012 - Wiley Online Library
… for measuring clematichinenoside AR in rat plasma. Clematichinenoside AR was extracted by solid… to a pharmacokinetic study on clematichinenoside AR in rats after oral administration. …
Y Zhou, Y Guan, J Shi, X Zhang… - Chemistry Central …, 2012 - bmcchem.biomedcentral.com
… Five related impurities of clematichinenoside AR were … found in clematichinenoside AR bulk samples. In the simple chromatographic method for determining clematichinenoside AR and …
Number of citations: 10 bmcchem.biomedcentral.com
X Song, J Li, Y Wang, C Zhou, Z Zhang, M Shen… - Life sciences, 2019 - Elsevier
Objectives Clematichinenoside AR (AR) is a saponin extracted for traditional Chinese medicine with the effects of improving the expression of tight junction (TJ) proteins and mediating …
Number of citations: 15 www.sciencedirect.com
H Ding, R Han, X Chen, W Fang, M Liu, X Wang, Q Wei… - Molecules, 2016 - mdpi.com
Mitochondria-mediated cardiomyocyte apoptosis is involved in myocardial ischemia/reperfusion (MI/R) injury. Clematichinenoside (AR) is a triterpenoid saponin isolated from the roots …
Number of citations: 16 www.mdpi.com
R Li, LX Guo, Y Li, WQ Chang, JQ Liu, LF Liu… - … of Pharmaceutical and …, 2017 - Elsevier
Clematidis Radix et Rhizoma is a traditional Chinese medicine widely used for treating arthritic disease. Clematis triterpenoid saponins (TS) and clematichinenoside AR (C-AR) have …
Number of citations: 31 www.sciencedirect.com
Y Xiong, Y Ma, W Han, ND Kodithuwakku, LF Liu… - Journal of …, 2014 - Elsevier
Ethnopharmacological relevance Clematichinenoside AR (AR) has been defined as a major active ingredient of triterpenoid saponins extracted from Clematidis Radix et Rhizoma, …
Number of citations: 20 www.sciencedirect.com
D WANG, F LI, P XU, L ZHOU, L LIU… - Chinese Journal of … - manu41.magtech.com.cn
Abstract: AIM: To investigate the pharmacokinetics and absolute bioavailability of clematichinenoside AR (C-AR) in Beagle dogs. METHODS: By applying four cycle crossover design, a …
Number of citations: 2 manu41.magtech.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.